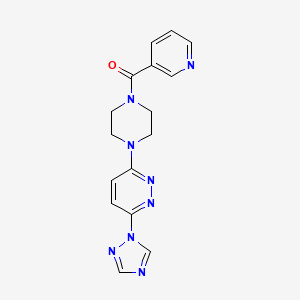

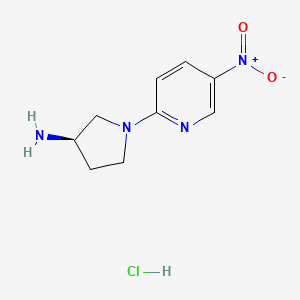

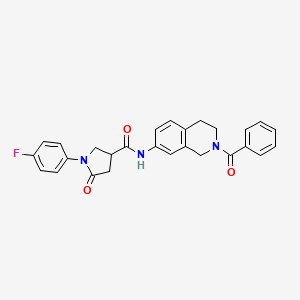

(R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, also known as 5-Nitro-2-(3-pyrrolidinylmethyl)pyridine hydrochloride, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

1. Reactivity in Cycloaddition Reactions

(R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride demonstrates notable reactivity in 1,3-dipolar cycloaddition reactions. This reactivity has been explored in the formation of tetrazolinones and substituted amines, indicating its potential utility in synthesizing diverse heterocyclic compounds. For instance, its cycloaddition to trimethylsilylazide afforded tetrazolinones, showcasing its versatile application in organic synthesis (Holt & Fiksdahl, 2007).

2. Synthesis of Nitropyridines

The compound plays a crucial role in the synthesis of nitropyridines, which are valuable in various chemical reactions. Its involvement in reactions leading to the formation of 5-nitropyridine-2-sulfonic acid and a series of 2-substituted-5-nitropyridines highlights its significance in creating structurally diverse nitropyridines (Bakke, 2005).

3. Pyrrolidines Synthesis

This compound is instrumental in synthesizing pyrrolidines, which are significant in medicinal chemistry. A study examining the synthesis of pyrrolidines through [3+2] cycloaddition with trans-3,3,3-trichloro-1-nitroprop-1-ene highlights its role in creating biologically relevant heterocycles (Żmigrodzka et al., 2022).

4. Formation of Condensed Pyrrolines

The compound is also utilized in the formation of new derivatives of pyrroline and pyrrolidine condensed with a pyridine ring. This illustrates its utility in the creation of complex organic molecules with potential pharmaceutical applications (Bastrakov et al., 2021).

5. Crystal and Molecular Structure Studies

The study of pyrrolidine compounds, including derivatives of (R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, has been significant due to their biological activities. Investigations into the crystal and molecular structures of these compounds contribute to our understanding of their chemical properties and potential applications (Gajda et al., 2016).

6. Synthesis of Pyrrole and Pyrrole Derivatives

This compound's role in the synthesis of pyrrole and pyrrole derivatives is noteworthy. Pyrrole derivatives are essential in forming many biologically significant molecules, including heme and chlorophyll, indicating the compound's relevance in biosynthetic pathways (Anderson & Liu, 2000).

Propiedades

IUPAC Name |

(3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.ClH/c10-7-3-4-12(6-7)9-2-1-8(5-11-9)13(14)15;/h1-2,5,7H,3-4,6,10H2;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPBMHLMRLFJAH-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2416021.png)

![8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2416025.png)

![1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B2416027.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2416036.png)

![1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2416037.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2416039.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2416042.png)